molecular formula C24H27N3O5 B11021790 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide

Numéro de catalogue: B11021790
Poids moléculaire: 437.5 g/mol
Clé InChI: SFBZDIRMWLUNCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide features a fused isoindoloquinazoline dione core, substituted with methoxy groups at positions 9 and 10. The acetamide moiety at position 2 is linked to a branched 3-methylbutyl chain. The dimethoxy groups may enhance solubility or binding affinity, while the 3-methylbutyl chain likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Propriétés

Formule moléculaire

C24H27N3O5

Poids moléculaire

437.5 g/mol

Nom IUPAC

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C24H27N3O5/c1-14(2)11-12-25-19(28)13-26-22-16-9-10-18(31-3)21(32-4)20(16)24(30)27(22)17-8-6-5-7-15(17)23(26)29/h5-10,14,22H,11-13H2,1-4H3,(H,25,28)

Clé InChI

SFBZDIRMWLUNCZ-UHFFFAOYSA-N

SMILES canonique

CC(C)CCNC(=O)CN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origine du produit

United States

Méthodes De Préparation

Intramolecular Diels–Alder Furan (IMDAF) Reaction

This method employs tandem acylation and Diels–Alder cyclization to construct the pentacyclic structure in a single step.

Steps:

  • Acylation : 2-Furylquinazolinones react with α,β-unsaturated acid anhydrides (e.g., maleic anhydride) to form acylated intermediates.

  • IMDAF Cyclization : Heating the acylated intermediate induces a [4+2] cycloaddition, forming a bridged epoxyisoindoloquinazoline.

Example Reaction Conditions

Reagent/ConditionRole
α,β-Unsaturated acid anhydrideIntroduces electron-deficient dienophile for Diels–Alder reaction
Heat (e.g., 110–140°C)Drives cyclization and ring closure
Solvent: Toluene or DMFFacilitates reaction kinetics

Yield : ~37–96% for analogous compounds.

Friedländer Condensation and Cyclization

This route builds the quinazoline core first, followed by isoindole ring formation.

Steps:

  • Friedländer Condensation : 2-Amino-4,5-dimethoxybenzaldehyde reacts with ethyl acetoacetate under basic conditions (sodium ethoxide) to form a quinoline intermediate.

  • Bromination : N-Bromosuccinimide (NBS) and dibenzoyl peroxide (BPO) introduce a bromomethyl group at position 2.

  • Williamson Ether Synthesis : Bromo intermediate reacts with phenols to form phenoxymethyl derivatives.

  • Cyclization : Polyphosphoric acid (PPA) catalyzes intramolecular Friedel-Crafts acylation, closing the oxepinoquinazoline ring.

Key Reagents and Conditions

StepReagents/ConditionsYield (%)
Friedländer CondensationEthyl acetoacetate, NaOEt, ethanol, reflux86%
BrominationNBS, BPO, CCl4, reflux68%
CyclizationPPA, 110–140°C, 1–2 hours54–96%

Functionalization: Dimethoxy and Acetamide Group Introduction

Methoxy Group Installation

Methoxy groups are typically preinstalled during the Friedländer condensation step via 2-amino-4,5-dimethoxybenzaldehyde. This avoids later demethylation challenges.

Acetamide Coupling

The N-(3-methylbutyl)acetamide moiety is introduced via amide bond formation.

Steps:

  • Core Activation : The isoindoloquinazoline core undergoes hydrolysis to form a carboxylic acid intermediate.

  • Coupling : React the acid with 3-methylbutylamine using carbodiimide reagents (e.g., HATU, DCC) and bases (e.g., DMAP).

Example Protocol

ReagentRole
HATUActivates carboxylic acid for amide bond formation
DMAPBase to deprotonate amine
Solvent: DMF or THFEnhances reaction solubility

Yield : >80% for analogous acetamide couplings.

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel with dichloromethane/methanol gradients.

  • Recrystallization : Ethanol or ethyl acetate to isolate pure solids.

Analytical Data

TechniquePurpose
NMR (¹H, ¹³C)Confirm aromatic proton coupling and functional group positions
HPLCAssess purity (>95% typical)
ESI-MSValidate molecular weight (C₂₂H₂₃N₃O₅: 407.4 g/mol)

Comparative Analysis of Synthetic Routes

RouteKey StepsAdvantagesLimitations
IMDAF ReactionTandem acylation/Diels–AlderHigh atom economy, single-step cyclizationLimited substrate scope
Friedländer + PPAStepwise quinoline/oxepinoquinazolineHigh yields, scalableMulti-step, harsh cyclization conditions
Acetamide CouplingPost-core functionalizationFlexible amide group introductionRequires preactivated carboxylic acid

Challenges and Optimization Strategies

  • Cyclization Efficiency : PPA’s role in Friedel-Crafts acylation requires precise temperature control (110–140°C) to avoid decomposition.

  • Stereocontrol : IMDAF reactions exhibit excellent diastereoselectivity, but exo vs. endo pathways must be monitored.

  • Solubility : Methoxy groups improve solubility in polar aprotic solvents, aiding purification.

Industrial and Research Applications

This compound serves as a precursor for:

  • Anticancer Agents : Isoindoloquinazolines inhibit kinases (e.g., EGFR, VEGFR).

  • Antimicrobial Probes : Dimethoxy groups enhance membrane permeability.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le N-(3-méthylbutyl)-2-(9,10-diméthoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acétamide a plusieurs applications dans la recherche scientifique :

    Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

    Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur.

    Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anticancéreux et anti-inflammatoires.

    Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du N-(3-méthylbutyl)-2-(9,10-diméthoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of isoindoloquinazoline compounds exhibit notable anticancer properties. For instance, a study evaluated the anti-proliferative activities of synthesized compounds against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (brain cancer) using the MTT assay. Results indicated that certain derivatives showed significant inhibition of cell growth, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains and fungi. For example, derivatives were tested against Staphylococcus aureus and Candida albicans, revealing promising results in terms of minimum inhibitory concentrations (MIC) that suggest the potential for therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Optimization

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. Optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques such as continuous flow chemistry are being explored for industrial-scale production to improve control over reaction parameters .

Case Studies

StudyObjectiveFindings
Anticancer Activity Study Evaluate anti-proliferative effects on cancer cell linesSignificant growth inhibition in A549 and HT-29 cells; potential for further development as anticancer agents .
Antimicrobial Activity Evaluation Test efficacy against bacterial and fungal strainsEffective against Staphylococcus aureus and Candida albicans with low MIC values; suggests therapeutic potential .
Anti-inflammatory Assessment Investigate effects on inflammatory markersReduction in pro-inflammatory cytokines observed; indicates possible use in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The closest structural analog identified is 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide (PubChem). Both compounds share the isoindoloquinazoline dione core but differ in substituents:

  • Target Compound : 2-acetamide with a 3-methylbutyl chain.
  • Analog : 3-propanamide with an isopropyl group.
Structural Implications:

The isopropyl group (analog) may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

Amide Linker Position :

  • The 2-acetamide (target) vs. 3-propanamide (analog) positions alter spatial orientation, which could impact hydrogen bonding or van der Waals interactions with target proteins.
Hypothetical Activity Trends:
  • Increased lipophilicity (target) might enhance bioavailability but reduce aqueous solubility.
  • The analog’s shorter chain could improve metabolic stability but limit tissue distribution.

Comparison with Heterocyclic Systems

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and related derivatives () feature pyrazol-thiophene cores. Key differences include:

  • Core Rigidity : The isoindoloquinazoline system (target) is more rigid than pyrazol-thiophene hybrids, possibly enhancing selective binding to structured enzymatic pockets.
  • Electron-Withdrawing Groups: The cyanothiophene in 7a introduces strong electron-withdrawing effects, absent in the target compound. This could modulate redox properties or reactivity in biological systems .

Methodological Considerations for Evaluation

Cytotoxicity assays, such as the MTT assay (), are standard for evaluating compounds like the target and its analogs. While specific IC50 data are unavailable in the provided evidence, such assays typically measure mitochondrial activity reduction in cancer cell lines, providing insights into potency and selectivity .

Structural and Functional Comparison Table

Parameter Target Compound Analog (PubChem) Pyrazol-Thiophene Derivatives (7a/7b)
Core Structure Isoindoloquinazoline dione Isoindoloquinazoline dione Pyrazol-thiophene hybrid
Key Substituents 9,10-dimethoxy, 2-acetamide 9,10-dimethoxy, 3-propanamide Cyanothiophene, amino-hydroxy pyrazole
Alkyl Chain 3-methylbutyl Isopropyl N/A
Lipophilicity (Predicted) High Moderate Variable (depends on substituents)
Potential Binding Features Rigid core, lipophilic chain Compact chain, reduced sterics Electron-deficient thiophene moiety
Reference -

Activité Biologique

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide is a complex organic compound belonging to the isoindole and quinazoline derivatives. Its unique structural features, including multiple functional groups such as methoxy and acetamide, contribute to its significant biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, and it has a molecular weight of approximately 368.43 g/mol. The structural complexity arises from its isoindoloquinazoline core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC18H20N4O4C_{18}H_{20}N_{4}O_{4}
Molecular Weight368.43 g/mol
Functional GroupsMethoxy, Dioxo, Acetamide

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, quinazoline-based hybrids have been reported to inhibit cell proliferation in breast and colon cancer cells with IC50 values ranging from 1.20 to 40.90 µM . The presence of bulky groups linked to the acetamide moiety is crucial for enhancing biological activity.
  • Antimicrobial Properties : Quinazoline derivatives are known for their antimicrobial effects. The compound's structural attributes may enhance its interaction with bacterial targets, leading to potential applications in treating infections .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes such as urease and COX enzymes, which are implicated in inflammatory processes and cancer progression .

Case Studies

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of various quinazoline derivatives on MCF-10A non-tumorigenic cells using the MTT assay. The results indicated high cell viability (over 86%) at concentrations up to 50 µM for several compounds tested .
  • Molecular Docking Studies :
    • Molecular docking analyses have been conducted to predict the binding affinity of the compound with specific targets such as EGFR and BRAF proteins. These studies reveal that modifications in the structure can significantly influence binding efficiency and biological activity .
  • Hybrid Compound Development :
    • Research into hybrid compounds combining quinazoline with thiazole moieties has shown enhanced anti-inflammatory and anticancer properties compared to their individual components .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization requires a systematic approach using statistical experimental design (DoE). For example, factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield. Response surface methodology (RSM) further refines conditions by modeling interactions between variables . Additionally, integrating computational reaction path searches (e.g., quantum chemical calculations) can predict optimal reaction pathways and reduce trial-and-error experimentation . Post-synthesis, membrane separation technologies (e.g., nanofiltration) or crystallization protocols may enhance purity, leveraging particle size distribution analysis to optimize solvent-antisolvent ratios .

Basic: What analytical techniques are most suitable for characterizing this compound’s structure and stability?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural confirmation, with emphasis on resolving overlapping signals in the isoindoloquinazoline core. Stability studies should employ thermogravimetric analysis (TGA) to assess thermal degradation and HPLC-UV under accelerated conditions (e.g., 40°C, 75% humidity) to track decomposition products . For polymorph screening, powder X-ray diffraction (PXRD) paired with differential scanning calorimetry (DSC) identifies phase transitions .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or kinetic anomalies)?

Methodological Answer:
Contradictions often arise from unaccounted intermediates or competing reaction pathways. Density functional theory (DFT) calculations can model potential intermediates and transition states to identify hidden pathways . For kinetic discrepancies, microkinetic modeling coupled with experimental rate data (e.g., via stopped-flow spectroscopy) reconciles observed vs. predicted behavior. Bayesian statistical frameworks further quantify uncertainties in experimental and computational datasets, prioritizing hypotheses for validation .

Advanced: What strategies are recommended for designing a reactor system tailored to this compound’s synthesis?

Methodological Answer:
Reactor design must account for the compound’s sensitivity to shear stress (if amorphous) or exothermicity. Continuous-flow reactors with real-time process analytical technology (PAT) enable precise control of residence time and temperature, minimizing side reactions . For heterogeneous catalysis, computational fluid dynamics (CFD) simulations optimize mixing efficiency and catalyst distribution. Membrane reactors (e.g., enzymatic or polymeric) may improve selectivity by in situ removal of inhibitory byproducts .

Basic: How should researchers approach solubility and formulation studies for this compound?

Methodological Answer:
Begin with Hansen solubility parameter (HSP) calculations to screen solvents, followed by experimental validation using shake-flask methods. For poorly soluble forms, co-solvency (e.g., PEG-400/water) or solid dispersion via spray drying can enhance bioavailability. Stability-indicating assays (e.g., HPLC-MS) monitor degradation under formulation stress . Particle engineering techniques (e.g., wet milling or supercritical fluid processing) control particle morphology and dissolution rates .

Advanced: How can AI-driven tools enhance predictive modeling of this compound’s pharmacological properties?

Methodological Answer:
Machine learning (ML) models trained on structural analogs (e.g., isoindoloquinazoline derivatives) predict ADMET properties. Tools like COMSOL Multiphysics integrate multi-physics simulations (e.g., diffusion-reaction in biological matrices) to model in vivo behavior. Generative adversarial networks (GANs) propose novel derivatives with optimized target binding, validated via molecular docking and free-energy perturbation (FEP) calculations .

Advanced: What experimental-computational feedback loops are effective for mechanism elucidation?

Methodological Answer:
Hybrid workflows combine in situ spectroscopy (e.g., FTIR or Raman) with real-time DFT calculations to track reactive intermediates. For example, transient absorption spectroscopy captures short-lived species, while ab initio molecular dynamics (AIMD) simulations contextualize their roles in the mechanism . Automated robotic platforms (e.g., Chemspeed) iteratively test computational predictions, refining reaction networks and rate constants .

Basic: How can researchers validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:
Adopt a standardized protocol with quantified critical quality attributes (CQAs), such as impurity profiles (<0.5% by HPLC) and particle size (D90 < 50 µm). Interlaboratory studies using statistical equivalence testing (e.g., two one-sided t-tests) identify protocol-sensitive variables. Digital twins of lab equipment (e.g., reactor simulations) ensure parameter consistency .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:
Implement quality-by-design (QbD) principles, defining a design space for raw material attributes (e.g., catalyst particle size, solvent grade). Process analytical technology (PAT) tools like inline NIR spectroscopy monitor critical process parameters (CPPs) in real time. Multivariate statistical process control (MSPC) models detect deviations early, triggering automated adjustments .

Basic: How should researchers design degradation studies to identify stability liabilities?

Methodological Answer:
Forced degradation under ICH Q1A guidelines includes acid/base hydrolysis (0.1–1 M HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B). LC-HRMS/MS identifies degradation products, while accelerated stability studies (40°C/75% RH for 6 months) project shelf life. Kinetic modeling (e.g., Arrhenius plots) extrapolates degradation rates to storage conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.